1-Deoxynojirimycin hydrochloride (DNJ) is a polyhydroxylated piperidine alkaloid originally isolated from mulberry leaves (Morus species). [] It is classified as an iminosugar due to its nitrogen atom replacing the ring oxygen of glucose. [] DNJ is a potent inhibitor of various glycosidases, particularly α-glucosidase. [, , , , ] This inhibitory activity makes DNJ a valuable tool in scientific research for studying carbohydrate metabolism, viral glycoprotein synthesis, and exploring potential therapeutic strategies for diseases like type II diabetes and Pompe disease. [, , , ]
1-Deoxynojirimycin is predominantly sourced from the Morus alba (white mulberry) plant and certain Streptomyces species, such as Streptomyces lavendulae. It has been isolated from these sources through various extraction and purification techniques. The compound is classified under the category of iminosugars, specifically as a 1-deoxynojirimycin derivative, which is characterized by its unique structural features that confer its biological activity.
The synthesis of 1-Deoxynojirimycin hydrochloride can be accomplished through several methods, with significant advancements made in synthetic organic chemistry. One notable approach involves the use of chiral building blocks derived from carbohydrates.
The molecular formula of 1-Deoxynojirimycin hydrochloride is C_6H_13ClN_2O_5, with a molar mass of approximately 196.64 g/mol.
1-Deoxynojirimycin hydrochloride participates in several chemical reactions primarily involving glycosidases.
The mechanism by which 1-Deoxynojirimycin exerts its effects involves competitive inhibition of glycosidases.
1-Deoxynojirimycin hydrochloride exhibits several notable physical and chemical properties:
The applications of 1-Deoxynojirimycin hydrochloride are diverse and extend across various fields:
1-Deoxynojirimycin hydrochloride (DNJ·HCl, CAS 73285-50-4) is a polyhydroxylated piperidine alkaloid with the systematic name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride. Its molecular formula is C₆H₁₄ClNO₄ (MW: 199.63 g/mol), featuring a protonated tertiary amine that forms the hydrochloride salt [3] [9]. The stereochemistry is critical to its bioactivity: the piperidine ring adopts a chair conformation with hydroxyl groups at C3, C4, and C5, all equatorially oriented, mimicking the D-glucose configuration. The hydroxymethyl group at C2 occupies an axial position, enhancing its transition-state mimicry during enzyme inhibition [4] [9]. The absolute configuration (2R,3R,4R,5S) enables optimal binding to glucosidase active sites, as confirmed by X-ray crystallography and NMR studies [5].
DNJ·HCl is a white to off-white crystalline powder with high solubility in water (19.6–20.4 mg/mL), forming clear, colorless solutions [3] [5]. Its stability is pH-dependent: maximum stability is observed between pH 4–6, while degradation occurs under strongly acidic or alkaline conditions. The solid form remains stable for >24 months when stored at 2–8°C in airtight, light-protected containers [9]. Thermal analysis (DSC/TGA) reveals decomposition above 210°C without a distinct melting point. Crystallographic studies show a monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.82 Å, b = 8.15 Å, c = 10.30 Å, and β = 102.5° [9]. Hydrogen bonding between the protonated nitrogen (N–H⁺), chloride ions, and hydroxyl groups forms a stable lattice network, contributing to its low hygroscopicity.
Solvent | Solubility (mg/mL) |
---|---|
Water | 19.6–20.4 |
Methanol | 8.2 |
Ethanol | 2.5 |
DMSO | <1 |
DNJ·HCl belongs to the iminosugar family, characterized by a nitrogen atom replacing the endocyclic oxygen of monosaccharides. Unlike its precursor nojirimycin (which contains a C1 carbonyl), DNJ lacks the anomeric hydroxyl group, conferring greater metabolic stability and reduced susceptibility to phosphorylation [1] [4]. This modification enhances α-glucosidase inhibition by 10-fold compared to nojirimycin [4].
Clinically relevant analogs include miglitol (N-hydroxyethyl-DNJ) and miglustat (N-butyl-DNJ). Miglitol, used for type 2 diabetes, exhibits reduced systemic absorption due to its polar N-hydroxyethyl group, confining activity to the intestinal lumen. In contrast, DNJ·HCl’s unsubstituted nitrogen enables broader tissue distribution [4]. Miglustat’s lipophilic N-butyl chain enhances blood-brain barrier penetration, making it suitable for lysosomal storage disorders [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7